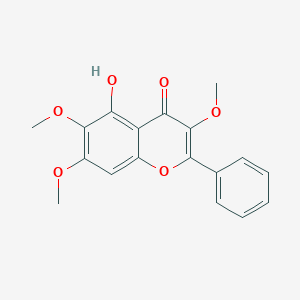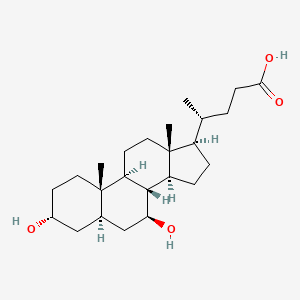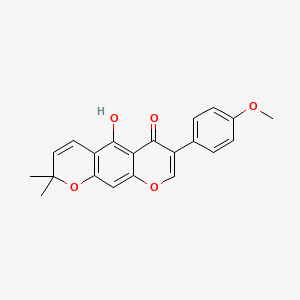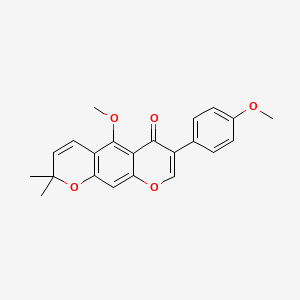
Catharanthine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .
Molecular Structure Analysis
The IUPAC name for Catharanthine tartrate is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .Physical And Chemical Properties Analysis
Catharanthine tartrate is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .Applications De Recherche Scientifique
1. Enhancement of Vindoline and Catharanthine Accumulation
- Application Summary : Catharanthine tartrate is used to enhance the accumulation of vindoline and catharanthine in the leaves of Catharanthus roseus .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : The fresh weights of its root, stem and leaf were all improved after chitooligosaccharides treatments. More importantly, the chitooligosaccharides elicitor strongly stimulated the accumulation of vindoline and catharanthine in the leaves, especially with the treatment of 0.1 μg/mL 3 kDa chitooligosaccharides, the contents of them were increased by 60.68% and 141.54%, respectively .
2. Cancer Treatment
- Application Summary : Compounds have been discovered in Catharanthus roseus that have cancer fighting properties. Vinblastine and vincristine are used to treat Hodgkin’s lymphoma and leukaemia .
- Methods of Application : Scientists discovered that these compounds are biosynthesised by coupling plant alkaloids catharanthine and vindoline .
- Results : The research community were able to develop further semi-synthetic chemotherapeutic drugs from C.roseus .
3. Precursor for Anti-Cancer Drugs
- Application Summary : Catharanthine tartrate is used as a precursor for the synthesis of two vital anti-cancer drugs: vinblastine and vincristine.
4. Antidepressant-like Activity
- Application Summary : Catharanthine tartrate has been found to induce antidepressant-like activity in mice .
- Methods of Application : Catharanthine tartrate was administered intraperitoneally at a dose of 40 mg/kg .
- Results : Catharanthine tartrate induced similar antidepressant-like activity in male and female mice at 1 h and 24 h .
5. Blood Pressure and Heart Rate Reduction
- Application Summary : Catharanthine tartrate has been found to evoke dose-dependent reductions in both blood pressure and heart rate .
- Methods of Application : Catharanthine tartrate was administered intravenously at doses ranging from 0.5 to 20 mg/kg .
- Results : The results showed that Catharanthine tartrate evoked dose-dependent reductions in both blood pressure and heart rate .
6. Traditional Chinese Medicine
- Application Summary : Catharanthine tartrate has reportedly been used for centuries by traditional Chinese medicine to treat a whole range of ailments from diabetes to depression .
7. Antioxidant Enzymes Activities
- Application Summary : Catharanthine tartrate has been found to enhance antioxidant enzymes activities in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : Antioxidant enzymes activities (catalase, glutathione reductase, ascorbate peroxidase, peroxidase and superoxide dismutase) were enhanced under chitooligosaccharides treatments .
8. Gene Expression Levels
- Application Summary : Catharanthine tartrate has been found to enhance gene expression levels in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : All the genes were significantly up-regulated after chitooligosaccharides treatments, and the transcription abundance of ORCA3, SLS, STR, DAT and PRX1 reached a maximal level with 0.1 μg/mL 3 kDa chitooligosaccharides treatment .
Orientations Futures
Propriétés
Numéro CAS |
4168-17-6 |
|---|---|
Nom du produit |
Catharanthine tartrate |
Formule moléculaire |
C25H30N2O8 |
Poids moléculaire |
486.51 |
Synonymes |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



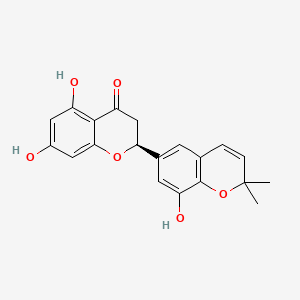
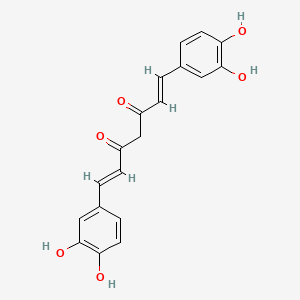
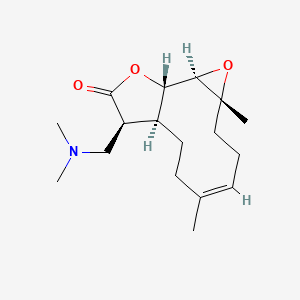
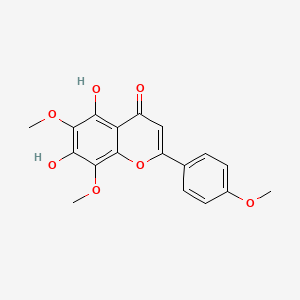
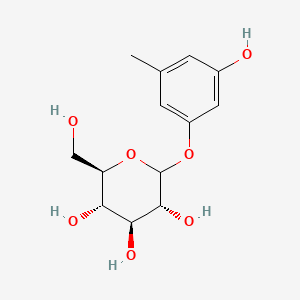
![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)
